molecular formula C20H23ClFNO2 B8079937 2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride

2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride

Cat. No.: B8079937
M. Wt: 363.9 g/mol
InChI Key: NXUHGMBEEBRZLQ-UHFFFAOYSA-N
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Description

2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a benzyl group, and a fluorine atom, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-9-fluoro-3a-methyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole;hydrochloride
  • 2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole;hydrochloride

Uniqueness

2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the fluorine atom and the methoxymethyl group may confer unique properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

2-benzyl-9-fluoro-3a-(methoxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2.ClH/c1-23-13-20-12-22(10-15-6-3-2-4-7-15)11-16(20)19-17(21)8-5-9-18(19)24-14-20;/h2-9,16H,10-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHGMBEEBRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CN(CC1C3=C(C=CC=C3F)OC2)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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